

1-(Methylsulfonyl)indolin-5-amine CAS number and molecular weight

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Compound of Interest

Compound Name: 1-(Methylsulfonyl)indolin-5-amine

Cat. No.: B1348966

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Technical Dossier: 1-(Methylsulfonyl)indolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-(Methylsulfonyl)indolin-5-amine**, a molecule of interest in medicinal chemistry and drug discovery. This guide collates critical chemical data, and outlines a framework for its potential experimental investigation.

Core Compound Identification

Identifier	Value	Source
Chemical Name	1-(Methylsulfonyl)indolin-5-amine	N/A
CAS Number	299921-01-0	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ S	[2]
Molecular Weight	212.27 g/mol	N/A
Monoisotopic Mass	212.06195 Da	[2]

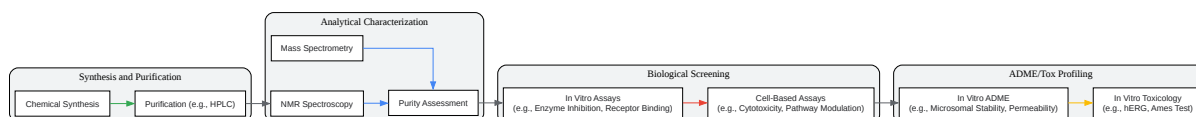
Physicochemical Properties

A summary of key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in biological and chemical systems.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ S	[2]
SMILES	CS(=O) (=O)N1CCC2=C1C=CC(=C2) N	[2]
InChI	InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3	[2]
InChIKey	JLXKFJ CABSSCPF- UHFFFAOYSA-N	[2]

Proposed Experimental Workflow

The following diagram outlines a generalized workflow for the initial characterization and evaluation of **1-(Methylsulfonyl)indolin-5-amine** in a drug discovery context. This workflow is a representative model and may be adapted based on specific research objectives.

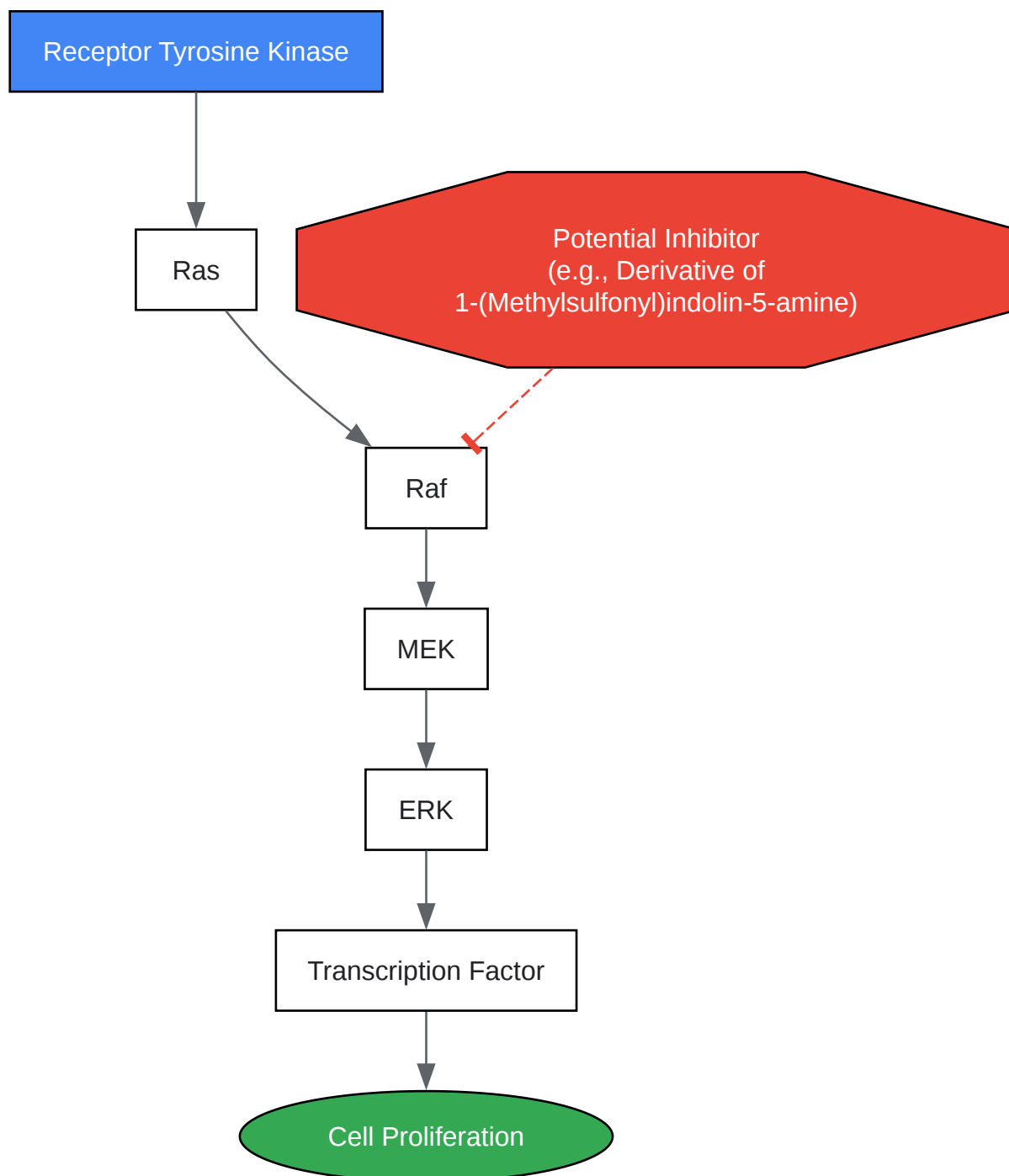


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A generalized experimental workflow for the characterization of a novel chemical entity.

Hypothetical Signaling Pathway Interaction

To illustrate a potential application in drug discovery, the following diagram depicts a hypothetical signaling pathway that could be modulated by an inhibitor, such as a derivative of **1-(Methylsulfonyl)indolin-5-amine**. This is a conceptual representation and does not imply a known biological activity for this specific compound.



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Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

Detailed experimental protocols would be dependent on the specific research question.

However, foundational methodologies would likely include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To confirm the chemical structure of **1-(Methylsulfonyl)indolin-5-amine**, ^1H and ^{13}C NMR spectra would be acquired. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO- d_6) and analyzed on a spectrometer (e.g., 400 or 500 MHz).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight. The compound could be analyzed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- **High-Performance Liquid Chromatography (HPLC):** The purity of the compound would be assessed by HPLC. A reverse-phase C18 column would typically be used with a gradient elution system of water and acetonitrile, often with a modifier such as 0.1% trifluoroacetic acid or formic acid. Detection would be performed using a UV detector at an appropriate wavelength.

Further experimental details would be dictated by the specific biological assays and ADME/Tox screens to be performed.

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References

- 1. 1-(METHYLSULFONYL)INDOLIN-5-AMINE | 299921-01-0 [chemicalbook.com]

- 2. PubChemLite - 1-(methylsulfonyl)indolin-5-amine (C₉H₁₂N₂O₂S) [pubchemlite.lcsb.uni.lu]
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